4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile
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Overview
Description
4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a fluoroaniline group, a methyl group, and a propan-2-yloxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of 3-Fluoroaniline: This can be synthesized by the hydrogenation of 4-nitrofluorobenzene.
Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reactions: The fluoroaniline group is coupled with the piperidine intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoroaniline group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluoroaniline group can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the propan-2-yloxyphenylmethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler compound with a similar fluoroaniline group.
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Phenylmethyl Derivatives: Compounds with similar phenylmethyl groups.
Uniqueness
4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
1227685-31-5 |
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Molecular Formula |
C23H28FN3O |
Molecular Weight |
381.4863232 |
Synonyms |
4-((3-Fluorophenyl)aMino)-1-(3-isopropoxybenzyl)-2-Methylpiperidine-4-carbonitrile |
Origin of Product |
United States |
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